molecular formula C26H28FN5O4 B12393371 SARS-CoV-2-IN-50

SARS-CoV-2-IN-50

Cat. No.: B12393371
M. Wt: 493.5 g/mol
InChI Key: LGPNCXJYNYLBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2-IN-50 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors that target specific proteins involved in the viral replication process, making it a promising candidate for antiviral drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-50 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-50 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

SARS-CoV-2-IN-50 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral replication and its effects on cellular processes.

    Medicine: Explored as a potential antiviral drug for the treatment of COVID-19 and other viral infections.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents for viral diseases.

Mechanism of Action

SARS-CoV-2-IN-50 exerts its effects by targeting specific proteins involved in the viral replication process. The compound binds to the active site of these proteins, inhibiting their enzymatic activity and preventing the virus from replicating. The molecular targets of this compound include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRP), which are essential for viral replication .

Comparison with Similar Compounds

Similar Compounds

    GC-376: A protease inhibitor with potent antiviral activity against coronaviruses.

    Nirmatrelvir: An oral protease inhibitor used in the treatment of COVID-19.

    Boceprevir: A protease inhibitor initially developed for hepatitis C virus but also shows activity against SARS-CoV-2.

Uniqueness

SARS-CoV-2-IN-50 is unique due to its specific binding affinity and inhibitory activity against the main protease and RNA-dependent RNA polymerase of SARS-CoV-2. This dual-targeting mechanism enhances its antiviral efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .

Conclusion

This compound represents a promising compound in the fight against COVID-19, with its unique mechanism of action and potential applications in various scientific fields. Continued research and development are essential to fully realize its therapeutic potential and contribute to the global effort to combat viral diseases.

Properties

Molecular Formula

C26H28FN5O4

Molecular Weight

493.5 g/mol

IUPAC Name

N-cyclohexyl-2-[N-[(3-fluoro-2-nitro-6-oxo-1H-pyridin-4-yl)methyl]-4-methylanilino]-2-pyridin-3-ylacetamide

InChI

InChI=1S/C26H28FN5O4/c1-17-9-11-21(12-10-17)31(16-19-14-22(33)30-25(23(19)27)32(35)36)24(18-6-5-13-28-15-18)26(34)29-20-7-3-2-4-8-20/h5-6,9-15,20,24H,2-4,7-8,16H2,1H3,(H,29,34)(H,30,33)

InChI Key

LGPNCXJYNYLBET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC(=O)NC(=C2F)[N+](=O)[O-])C(C3=CN=CC=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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